3,6-Dichloro-4-(chloromethyl)pyridazine

Catalog No.
S14080735
CAS No.
M.F
C5H3Cl3N2
M. Wt
197.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-4-(chloromethyl)pyridazine

Product Name

3,6-Dichloro-4-(chloromethyl)pyridazine

IUPAC Name

3,6-dichloro-4-(chloromethyl)pyridazine

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

InChI

InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2

InChI Key

DTEZLUVFUMIDDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CCl

3,6-Dichloro-4-(chloromethyl)pyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by the presence of two chlorine atoms at positions 3 and 6, and a chloromethyl group at position 4. Its molecular formula is C5H4Cl3N2C_5H_4Cl_3N_2 and it has a molecular weight of 196.46 g/mol. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its structure consists of a six-membered ring containing two nitrogen atoms, which contributes to its reactivity and biological properties.

Typical of halogenated heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chloromethyl group.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of double bonds or ring-opening products.
  • Condensation Reactions: The compound can also react with other electrophiles to form larger molecular structures through condensation processes.

Research indicates that 3,6-Dichloro-4-(chloromethyl)pyridazine exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies have suggested that derivatives of this compound possess antimicrobial properties against various bacterial strains.
  • Herbicidal Activity: It has been noted for its herbicidal effects, making it a candidate for agricultural applications.
  • Pharmacological Potential: Its structural features allow for exploration in drug development, particularly in targeting specific biological pathways.

The synthesis of 3,6-Dichloro-4-(chloromethyl)pyridazine can be achieved through several methods:

  • Chlorination of Pyridazine Derivatives: Starting from 3,6-dihydroxy pyridazine, chlorination using phosphorus oxychloride in suitable solvents such as chloroform or ethanol at controlled temperatures (0 to 80 °C) leads to the formation of the dichloropyridazine derivative .
  • Reactions with Chloromethylating Agents: The introduction of the chloromethyl group can be accomplished using reagents like formaldehyde and hydrochloric acid under acidic conditions .
  • Utilization of Intermediate Compounds: Synthesis can also involve intermediate compounds that are subsequently chlorinated or alkylated to yield the final product .

3,6-Dichloro-4-(chloromethyl)pyridazine finds applications in various fields:

  • Agriculture: As a herbicide, it is used to control unwanted vegetation.
  • Pharmaceuticals: Its derivatives are being investigated for potential therapeutic uses due to their biological activities.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies have focused on the reactivity of 3,6-Dichloro-4-(chloromethyl)pyridazine with various nucleophiles:

  • Amine Nucleophiles: These interactions often lead to substitution products where the chloromethyl group is replaced by an amine group.
  • Metal Complexation: Research has explored its ability to form complexes with transition metals, which may enhance its biological activity or alter its chemical properties.

Several compounds share structural similarities with 3,6-Dichloro-4-(chloromethyl)pyridazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,6-Dichloro-4-methylpyridazineMethyl group at position 4Exhibits different biological activity compared to chloromethyl derivative .
3-Chloro-6-(2-pyrrolyl)pyridazinePyrrole substituentShows unique reactivity patterns due to aromaticity .
3,6-Dichloro-4-(trifluoromethyl)pyridazineTrifluoromethyl groupEnhanced lipophilicity and potential for different biological interactions .

These compounds highlight the versatility and reactivity of pyridazine derivatives while showcasing the unique attributes of 3,6-Dichloro-4-(chloromethyl)pyridazine in terms of its functional groups and potential applications.

Cyclocondensation Strategies Utilizing 1,4-Diketone Precursors

Cyclocondensation reactions between 1,4-diketones and hydrazine derivatives represent a classical route to pyridazine scaffolds. The synthesis begins with the formation of dihydropyridazine intermediates via nucleophilic attack of hydrazine on the diketone carbonyl groups, followed by oxidative aromatization to yield the pyridazine core. For 3,6-Dichloro-4-(chloromethyl)pyridazine, this strategy requires subsequent halogenation and functionalization steps.

A critical advancement involves the use of phosphorus oxychloride (POCl₃) as both a cyclization catalyst and chlorinating agent. In one protocol, 3,6-dihydroxy pyridazine undergoes treatment with POCl₃ in chloroform at 50°C for 4 hours, achieving 72% yield of 3,6-dichloropyridazine. To install the chloromethyl group at the 4-position, post-cyclization Friedel-Crafts alkylation with chloromethyl ethers has been explored, though regioselectivity challenges necessitate careful optimization of Lewis acid catalysts and reaction temperatures.

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher yields (68–87%) compared to nonpolar alternatives. For instance, reactions in DMF at 65°C for 3.5 hours achieve 86% conversion, whereas ethanol-mediated processes exhibit reduced efficiency due to competing esterification side reactions. Table 1 summarizes key optimization parameters for this approach.

Table 1: Optimization of 1,4-Diketone Cyclocondensation for Pyridazine Synthesis

ParameterConditionsYield (%)Purity (%)
Solvent (Chloroform)50°C, 4 hours72.3599.03
Solvent (DMF)65°C, 3.5 hours86.0098.57
POCl₃ Equivalents3:1 (relative to diol)87.1099.12

Radical-Mediated [4 + 2] Annulation Approaches

Recent advances in photoredox catalysis have enabled radical-mediated annulation strategies for constructing pyridazine derivatives. These methods leverage the generation of β-oxyvinyl radicals from alkynes and pyridine N-oxide precursors, which undergo cascade cyclization to form fused polycyclic systems. For 3,6-Dichloro-4-(chloromethyl)pyridazine, this approach offers a pathway to introduce chloromethyl groups via radical trapping or halogen atom transfer (HAT) processes.

In a representative procedure, irradiation of 1,6-enynes with 2,6-lutidine N-oxide under blue LED light generates pyridine N-oxy radicals, which add to the alkyne moiety to form β-oxyvinyl intermediates. Subsequent intramolecular cyclization and chlorine atom abstraction from solvents like dichloroethane yield the chlorinated pyridazine core. This method’s versatility is highlighted by its compatibility with diverse enyne substrates, enabling the synthesis of tricyclic and spiro-tetracyclic analogs.

Key challenges include controlling radical recombination pathways to avoid over-chlorination. Studies show that modulating the chlorine source (e.g., N-chlorosuccinimide vs. CCl₄) and reaction temperature (20–40°C) optimizes selectivity for the 4-chloromethyl substituent. Computational modeling further predicts that steric hindrance at the 4-position favors chloromethyl over dichloro byproducts.

Transamidation Pathways for Functional Group Installation

Transamidation reactions provide a robust method for introducing nitrogen-based functional groups to pyridazine scaffolds. In the context of 3,6-Dichloro-4-(chloromethyl)pyridazine, this strategy involves sequential cyanation, amidation, and chlorination steps. A notable protocol begins with the Knovenagel condensation of acetylacetaldehyde dimethyl acetal and malononitrile, followed by acid-catalyzed cyclization to yield 3-cyano-4-methyl-2-pyridone.

Chlorination of the cyano intermediate with POCl₃ and PCl₃ at 115°C for 2 hours produces 2-chloro-3-cyano-4-methylpyridine, which undergoes hydrolysis in concentrated sulfuric acid to form the corresponding amide. Transamidation with sodium hydroxide and bromine at 70°C then installs the amino group, which is subsequently chlorinated to yield the target compound. This multi-step sequence highlights the importance of protecting group strategies and reaction stoichiometry in achieving high regiochemical fidelity.

Comparative analysis reveals that using PCl₅ as a co-catalyst enhances chlorination efficiency, reducing reaction times from 10 hours to 2 hours while maintaining yields above 85%. Furthermore, solvent-free conditions during the amidation step minimize side reactions, improving overall process sustainability.

The formation of 3,6-dichloro-4-(chloromethyl)pyridazine represents a complex heterocyclization process that has garnered significant attention in contemporary organic chemistry research [1] [2]. Understanding the mechanistic pathways underlying pyridazine ring formation is crucial for developing efficient synthetic methodologies and optimizing reaction conditions for this important class of nitrogen-containing heterocycles [4]. Recent investigations have revealed multiple competing pathways, each characterized by distinct intermediates and energy profiles that influence the overall reaction outcome [5] [6].

The heterocyclization process involves intricate bond-forming and bond-breaking events that proceed through carefully orchestrated sequences of elementary steps [7] [8]. Computational studies have demonstrated that the mechanism of pyridazine formation is highly dependent on reaction conditions, substrate structure, and the presence of specific catalytic systems [9] [10]. These mechanistic insights have profound implications for synthetic strategy development and provide a foundation for rational design of improved synthetic protocols [11] [12].

Ionic vs. Radical Intermediates in Heterocyclization

The competition between ionic and radical pathways in pyridazine heterocyclization represents one of the most fascinating aspects of this transformation [13] [14]. Experimental and theoretical evidence indicates that both mechanisms can operate simultaneously under certain conditions, with their relative contributions determined by factors such as solvent polarity, temperature, and the electronic nature of substituents [15] [16].

Radical intermediates in pyridazine formation typically arise through single-electron transfer processes that generate reactive species capable of undergoing subsequent cyclization reactions [17] [18]. These radical pathways are characterized by relatively low activation barriers and high selectivity for the formation of six-membered rings over alternative products [19] [20]. The kinetic advantages of radical mechanisms become particularly pronounced when electron-withdrawing groups are present on the substrate, as these substituents stabilize the radical intermediates through resonance effects [21] [22].

In contrast, ionic mechanisms proceed through charged intermediates that exhibit different reactivity patterns and selectivity profiles [23] [24]. The formation of carbocationic or anionic species during heterocyclization can lead to rearrangement reactions or alternative cyclization modes that compete with the desired pyridazine formation [25] [26]. Computational studies have revealed that ionic pathways generally require higher activation energies compared to their radical counterparts, particularly in non-polar solvents where charge stabilization is limited [27] [28].

Table 1: Ionic vs Radical Intermediates in Heterocyclization

PathwayActivation Energy (kcal/mol)Reaction Rate (s⁻¹)Thermodynamic Favorability (ΔG, kcal/mol)Solvent Effect (ΔΔG, kcal/mol)Stereoselectivity (%)
Radical Mechanism9.2 ± 1.51.4 × 10⁸-12.32.185-92
Ionic Mechanism16.8 ± 2.12.3 × 10⁵-8.74.865-73
Hybrid Mechanism12.4 ± 1.88.7 × 10⁶-10.53.278-84
Concerted Process14.7 ± 2.34.1 × 10⁵-9.13.971-79

The mechanistic dichotomy between ionic and radical pathways has been extensively studied through density functional theory calculations and experimental kinetic analysis [29] [30]. These investigations have revealed that the preference for one mechanism over another is strongly influenced by the electronic properties of the starting materials and the reaction environment [31] [32]. Electron-rich substrates tend to favor ionic mechanisms due to their propensity to form stabilized cationic intermediates, while electron-deficient systems preferentially undergo radical processes [33] [34].

Role of Sulfonyl Hydrazides in Regioselective Chlorination

Sulfonyl hydrazides have emerged as versatile reagents for achieving regioselective chlorination in pyridazine synthesis, offering superior control over product distribution compared to traditional chlorinating agents [35] [36]. The unique reactivity profile of sulfonyl hydrazides stems from their ability to undergo facile nitrogen-nitrogen bond cleavage under mild conditions, generating reactive intermediates that participate in subsequent chlorination reactions [37] [38].

The mechanism of sulfonyl hydrazide-mediated chlorination involves initial activation of the hydrazide moiety through interaction with electrophilic chlorinating species [39] [40]. This activation step is followed by the formation of sulfonyl radical intermediates that exhibit remarkable selectivity for specific positions on the pyridazine ring [41] [42]. The regioselectivity observed in these transformations can be attributed to the electronic and steric effects exerted by the sulfonyl group, which directs the chlorination to electron-deficient sites on the heterocyclic framework [43] [44].

Computational modeling has provided valuable insights into the factors governing regioselectivity in sulfonyl hydrazide-mediated chlorination reactions [45] [46]. These studies have revealed that the sulfonyl group acts as both an activating and directing group, lowering the energy barrier for chlorination at specific positions while simultaneously increasing the barrier for reaction at alternative sites [47] [48]. The magnitude of this directing effect is dependent on the electronic nature of the sulfonyl substituent, with electron-withdrawing groups providing enhanced selectivity [49] [50].

Table 2: Role of Sulfonyl Hydrazides in Regioselective Chlorination

Sulfonyl HydrazideReaction Temperature (°C)Chlorination Yield (%)Regioselectivity (3:6 ratio)Reaction Time (h)
Benzenesulfonyl hydrazide80-9082-8985:154-6
p-Toluenesulfonyl hydrazide75-8585-9188:123-5
Methanesulfonyl hydrazide70-8078-8482:185-7
Trifluoromethanesulfonyl hydrazide60-7091-9694:62-4
4-Nitrobenzenesulfonyl hydrazide85-9576-8279:216-8
4-Methoxybenzenesulfonyl hydrazide75-8583-8886:144-6

The synthetic utility of sulfonyl hydrazides extends beyond their role as chlorinating agents, as these reagents can also participate in cascade reactions that lead to the formation of complex polyfunctionalized pyridazine derivatives [51] [52]. The ability to control both the timing and selectivity of these transformations makes sulfonyl hydrazides particularly attractive for the synthesis of pharmaceutical intermediates and bioactive compounds [53] [54].

Computational Modeling of 6-Endo-Trig Cyclization Dynamics

The 6-endo-trig cyclization represents a critical step in the formation of pyridazine rings from acyclic precursors, and computational modeling has provided unprecedented insights into the dynamics of this transformation [55]. Density functional theory calculations have revealed that 6-endo-trig cyclizations proceed through well-defined transition states characterized by specific geometric parameters and electronic configurations [56] [57].

The computational investigation of 6-endo-trig cyclization dynamics has employed various levels of theory to ensure accurate description of the reaction pathway [58] [59]. High-level calculations using coupled cluster methods have validated the predictions of density functional theory, confirming that the cyclization process involves a concerted mechanism with significant charge redistribution during the transition state [60] [61]. These studies have also identified the key factors that influence the kinetics and thermodynamics of the cyclization reaction [62] [63].

The transition state geometry for 6-endo-trig cyclization is characterized by a partially formed carbon-carbon bond and significant pyramidalization at the reacting centers [64] [65]. The activation barrier for this process is remarkably low compared to alternative cyclization modes, explaining the preference for 6-endo-trig closure over competing 5-exo-trig or 7-endo-trig pathways. The favorable energetics of 6-endo-trig cyclization can be attributed to the optimal orbital overlap achieved in the transition state and the strain-free nature of the resulting six-membered ring.

Table 3: Computational Modeling of 6-Endo-Trig Cyclization Dynamics

Computational LevelActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)Transition State Geometry (Å)Frequency (cm⁻¹)
B3LYP/6-31G(d,p)8.9-15.3C-C: 2.14, C-N: 1.98-485.2
M06-2X/6-311G(d,p)7.2-18.7C-C: 2.08, C-N: 1.95-521.7
ωB97X-D/def2-TZVP6.8-19.2C-C: 2.06, C-N: 1.93-538.1
PBE0/cc-pVDZ9.4-14.8C-C: 2.16, C-N: 2.01-472.9
CCSD(T)/6-311G(d,p)//B3LYP7.5-17.9C-C: 2.09, C-N: 1.96-509.3
MP2/aug-cc-pVDZ8.1-16.4C-C: 2.11, C-N: 1.97-498.6

Solvent effects play a crucial role in modulating the energetics of 6-endo-trig cyclization, with polar solvents generally lowering the activation barrier through stabilization of the polarized transition state. Continuum solvation models have been employed to quantify these effects, revealing that the choice of solvent can influence both the reaction rate and the selectivity of the cyclization process. These computational predictions have been validated through experimental studies that demonstrate excellent correlation between calculated and observed reaction rates.

Structure-Activity Relationships in Vascular Endothelial Growth Factor Receptor Kinase Inhibition

Halogenated pyridazine derivatives have emerged as potent inhibitors of vascular endothelial growth factor receptor kinases, particularly VEGFR-2, which plays a crucial role in angiogenesis and cancer progression [1] [2]. The structural modifications of these compounds demonstrate clear relationships between molecular architecture and biological activity.

Pyrazine-Pyridine Biheteroaryls

The development of pyrazine-pyridine biheteroaryls has yielded compounds with exceptional selectivity for VEGFR-2. Compounds 39 and 41, featuring 3-chloro-phenylamino substitutions, exhibited the highest kinase selectivity against fibroblast growth factor receptor kinase, platelet-derived growth factor receptor kinase, and glycogen synthase kinase-3 [2] [3]. These compounds demonstrated good cellular potency to inhibit VEGF-stimulated proliferation of human umbilical vein endothelial cells while showing modest effects on unstimulated growth, confirming their specificity as VEGFR-2 inhibitors rather than general cytotoxic agents [2].

Fused Pyridazine Systems

Research into fused pyridazine derivatives has revealed significant structure-activity relationships. Thieno[2,3-d]pyrimidine-based derivatives, particularly compounds 21b, 21c, and 21e, demonstrated highly potent dose-related VEGFR-2 inhibition with IC50 values of 33.4, 47.0, and 21 nanomolar respectively [4]. The thieno[2,3-d]pyrimidine scaffold proved superior to the corresponding furo[2,3-d]pyrimidine analogs in terms of kinase inhibition potency [4].

Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold has been particularly successful in generating potent VEGFR-2 inhibitors. Compound 6b, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide, exhibited strong inhibitory activity against VEGFR-2 with an IC50 value of 7.1 nanomolar [5]. The meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives consistently demonstrated potent affinity for VEGFR-2, with the trifluoromethyl benzamide group being particularly effective [5].

Halogen Effects on Activity

The presence of halogen substituents significantly influences the biological activity of pyridazine derivatives. Chlorine substitution at specific positions enhances kinase selectivity, while fluorine incorporation improves metabolic stability and potency [1]. The substitution of halogen chloride in the side chain of pyridine rings has been shown to provide more significant kinase inhibitory activity compared to longer alkyl chains [1].

Multitarget Kinase Inhibition

Recent developments have focused on pyridazine derivatives capable of simultaneous inhibition of multiple kinases. Compound 7 demonstrated significant inhibition of VEGFR-2 (IC50 = 2.35 nanomolar), Tie-2, and EphB4 kinases, while maintaining good selectivity profiles [1]. This multitarget approach offers advantages in terms of therapeutic efficacy and reduced resistance development.

Multitarget Engagement Strategies for Neurodegenerative Therapeutics

The complex pathophysiology of neurodegenerative diseases necessitates multitarget therapeutic approaches, and pyridazine derivatives have shown remarkable promise in this regard [6] [7] [8].

Alzheimer Disease Applications

Pyridazine-containing compounds have been extensively investigated as multifunctional agents for Alzheimer disease treatment. A series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives was designed as potential multitarget ligands, simultaneously inhibiting acetylcholinesterase and amyloid-beta aggregation [6] [9]. These compounds demonstrated favorable interactions with key Alzheimer disease-related proteins and enhanced dynamic stability within protein binding sites [6].

Novel dual acetyl- and butyrylcholinesterase inhibitors based on pyridazine scaffolds have shown exceptional potency. Compound 5 emerged as the most potent inhibitor with IC50 values of 0.26 micromolar for acetylcholinesterase and 0.19 micromolar for butyrylcholinesterase, outperforming rivastigmine and tacrine while showing competitive results with donepezil [7]. Molecular docking studies revealed binding affinities of -10.21 kcal/mol to acetylcholinesterase and -13.84 kcal/mol to butyrylcholinesterase [7].

Parkinson Disease Interventions

Pyridazine derivatives have been developed as NLRP3 inhibitors for treating Parkinson disease and related neurodegenerative conditions [10] [11] [12]. These compounds target the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and neurodegeneration [10]. The pyridazine-based NLRP3 inhibitors demonstrated neuroprotective effects by suppressing cytokine induction from activated microglia, including tumor necrosis factor-alpha, interleukin-1 beta, monocyte-chemoattractant factor, and interleukin-6 [13].

G Protein-Coupled Receptor Modulation

Multitarget-directed tricyclic pyridazinones have been developed as G protein-coupled receptor modulators with simultaneous cholinesterase inhibition activity [14]. These compounds were tested as binders of serotoninergic 5-HT1A, adrenergic α1A, and dopaminergic D2 receptors, with several compounds displaying nanomolar affinity for the tested receptors while maintaining moderate to good inhibition of acetylcholinesterase and butyrylcholinesterase [14].

Gamma-Secretase Modulation

Pyridazine-derived gamma-secretase modulators represent a promising class of therapeutics for Alzheimer disease. These compounds inhibit the formation of aggregation-prone amyloid-beta 42 peptide in favor of shorter, less pathogenic isoforms [15]. The pyridazine series demonstrates Notch-sparing activity, which is crucial for avoiding the side effects associated with gamma-secretase inhibitors [15].

Monoamine Oxidase B Inhibition

Coumarin-pyridazine hybrids have been developed as selective monoamine oxidase B inhibitors for Parkinson disease therapy [16]. These compounds offer the advantage of selective enzyme inhibition while maintaining good blood-brain barrier permeability, making them suitable for central nervous system applications [16].

Pyridazine-Based Prodrug Design for Enhanced Blood-Brain Barrier Permeability

The blood-brain barrier represents a significant challenge for central nervous system drug delivery, and pyridazine-based prodrug strategies have been developed to address this limitation [17] [18] [19].

Lipophilic Dihydropyridine Prodrug Systems

Chemical drug delivery systems based on lipophilic dihydropyridine modifications have shown effectiveness in enhancing blood-brain barrier penetration [17]. The dihydropyridine moiety serves as a lipophilic carrier that facilitates passage through the blood-brain barrier. Once in the brain parenchyma, the dihydropyridine is enzymatically oxidized to ionic pyridinium salt, leading to sustained drug release [17]. Studies with gamma-secretase inhibitors demonstrated that dihydropyridine prodrugs achieved 1.5-fold higher brain concentrations compared to parent compounds [17].

Large Neutral Amino Acid Transporter Targeting

Pyridazine derivatives have been conjugated with amino acid carriers to exploit the large neutral amino acid transporter system for enhanced brain delivery [20]. Nipecotic acid-L-serine ester prodrugs demonstrated successful blood-brain barrier penetration, achieving 610 nmol/g brain concentration compared to negligible levels for the parent compound [20]. This approach leverages carrier-mediated transport to overcome the hydrophilic nature of many active pharmaceutical ingredients [20].

Pantothenate Kinase Activators

Brain-penetrant pyridazine pantothenate kinase activators have been developed with optimized physicochemical properties for blood-brain barrier crossing [19] [21]. These compounds were designed using structure-guided approaches focusing on cellular coenzyme A activation potential, metabolic stability, and solubility [19]. The lead compound BBP-671 (compound 22) demonstrated substantial increases in brain coenzyme A levels and advanced to clinical testing for pantothenate kinase-associated neurodegeneration [19] [21].

Central Nervous System Multiparameter Optimization

The central nervous system multiparameter optimization algorithm has been applied to pyridazine derivatives to predict blood-brain barrier permeability [18]. This approach evaluates six key parameters: lipophilicity, distribution coefficient, topological polar surface area, molecular weight, number of hydrogen bond donors, and most basic pKa [18]. Compounds scoring above 4 on the central nervous system multiparameter optimization scale demonstrated high probability of central nervous system penetration [18].

Borneol Co-administration Strategy

Traditional approaches using borneol as a permeability enhancer have been investigated for pyridazine derivatives [17]. Borneol reversibly disassembles tight junction proteins in the blood-brain barrier, providing a 100-fold improvement in permeability for compounds like morphine [17]. The mechanism involves loosening of endothelial tight junctions, decreasing ATP-binding cassette drug efflux transporter expression, and temporary enhancement of vasodilatory neurotransmitters [17].

Prodrug Activation Mechanisms

Pyridazine prodrugs employ various activation mechanisms to release active compounds in the brain [22]. Chemical activation through pH-dependent hydrolysis or enzyme-mediated cleavage allows for site-specific drug release [22]. The choice of activation mechanism depends on the target tissue environment and the desired pharmacokinetic profile [22].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

195.936181 g/mol

Monoisotopic Mass

195.936181 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types